4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities of similar compounds that it may have potential as a ligand for metal coordination or as an antimicrobial agent.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives is described in the second paper, where a series of novel compounds were synthesized and characterized . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve the formation of hydrazinyl-triazinylamino benzenesulfonamides, which suggests that a multi-step synthetic route involving amide bond formation, triazinyl ring construction, and subsequent modifications could be applicable.
Molecular Structure Analysis
The first paper provides insight into the molecular and supramolecular structures of related N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide derivatives . These compounds exhibit interesting conformational properties due to the torsion angles between the amide and pyridinyl groups. The presence of a methyl group in the para position of the sulfonamide substituent significantly affects the torsion angle, which could be relevant for the compound , given its structural complexity .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the specific compound, the antimicrobial activity study suggests that the benzenesulfonamide moiety can interact with biological targets, possibly through hydrogen bonding or other intermolecular interactions . This implies that the compound may undergo bioactive interactions within a biological environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially inferred from the related structures. For instance, the presence of hydrogen bonding in similar compounds suggests that the compound may also form hydrogen bonds, which could affect its solubility and stability . The antimicrobial activity of related compounds also indicates that the compound may have significant biological properties, including the potential to disrupt bacterial or fungal growth .
Scientific Research Applications
Therapeutic Potential of G Protein-Biased Kappa Agonists
Recent advancements in opioid research have highlighted the therapeutic potential of G protein-biased kappa agonists. Such compounds, including derivatives similar in structure to 4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide, are hypothesized to reduce pain and itch with fewer side effects compared to traditional kappa opioid agonists. This includes a reduction in the risks of anhedonia and psychosis, which have limited the clinical utility of unbiased kappa agonists (Mores et al., 2019).
Synthesis of Novel Central Nervous System (CNS) Acting Drugs
Functional chemical groups, including heterocycles like those found in this compound, serve as key components in the synthesis of compounds with potential CNS activity. These heterocycles, due to their structural diversity, have been explored for their therapeutic effects across a range of CNS disorders, showcasing the broad potential of such compounds in medicinal chemistry (Saganuwan, 2017).
Optical Sensors and Biological Applications
Pyrimidine and its derivatives, structurally related to this compound, have been extensively studied for their use in optical sensors and biological applications. Their ability to form coordination and hydrogen bonds makes them suitable for sensing probes, alongside a variety of biological and medicinal applications (Jindal & Kaur, 2021).
Pyridazine and Pyridazone Analogues in Synthesis
Pyridazine, a core component of this compound, has been explored for its various synthetic methodologies and potential biological activities. These derivatives have shown significance in the cardiovascular system among other therapeutic areas, indicating the versatility of pyridazine compounds in drug development (Jakhmola et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. Phosphorylation can modify proteins to switch them on or off and it is crucial for many cell functions.
Mode of Action
The compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, preventing the phosphorylation process and thus, the activation of certain proteins within the cell .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. It primarily impacts the signaling pathways that regulate cell growth and division. By inhibiting these pathways, the compound can control the proliferation of cells, which is particularly useful in the treatment of diseases like leukemia where cell growth is uncontrolled .
Result of Action
The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity, which leads to the disruption of cell signaling pathways that regulate cell growth and division . At the cellular level, this can result in the control of cell proliferation, which is beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as leukemia .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-[2-[6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-15-4-6-17(7-5-15)30(27,28)22-12-10-19-24-23-18-8-9-20(25-26(18)19)29-14-16-3-2-11-21-13-16/h2-9,11,13,22H,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEAHKLCTUIHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.